

Spectroscopic Analysis of Tert-Butyl Isonicotinate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl isonicotinate*

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Introduction

Tert-butyl isonicotinate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring and a tert-butyl ester functional group, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-butyl isonicotinate**. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers and scientists in their analytical endeavors. The molecular formula for **tert-butyl isonicotinate** is $C_{10}H_{13}NO_2$ and its molecular weight is 179.22 g/mol. [\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **tert-butyl isonicotinate**, both 1H and ^{13}C NMR provide key structural information.

1H NMR Spectroscopy

The 1H NMR spectrum of **tert-butyl isonicotinate** is expected to show two distinct sets of signals corresponding to the protons of the pyridine ring and the tert-butyl group.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 8.7	Doublet (d)	2H	H-2, H-6 (α to Nitrogen)
~ 7.8	Doublet (d)	2H	H-3, H-5 (β to Nitrogen)
~ 1.6	Singlet (s)	9H	-C(CH ₃) ₃

- The protons on the pyridine ring (H-2, H-3, H-5, and H-6) are deshielded due to the electron-withdrawing effect of the nitrogen atom and the aromatic ring current, thus appearing at a higher chemical shift (downfield).[3][4] The protons alpha to the nitrogen (H-2 and H-6) are expected to be the most deshielded.
- The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a single, sharp signal (singlet) at a lower chemical shift (upfield).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **tert-butyl isonicotinate** will exhibit signals for each unique carbon atom in the molecule.

Chemical Shift (δ) ppm (Predicted)	Assignment
~ 164	C=O (Ester Carbonyl)
~ 150	C-2, C-6 (α to Nitrogen)
~ 140	C-4 (Carbon attached to ester)
~ 122	C-3, C-5 (β to Nitrogen)
~ 82	-C(CH ₃) ₃ (Quaternary Carbon)
~ 28	-C(CH ₃) ₃ (Methyl Carbons)

- The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field.[5][6]

- The carbons of the pyridine ring show characteristic chemical shifts, with the carbons adjacent to the nitrogen appearing at a lower field.[\[5\]](#)
- The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts in the upfield region.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Vibration	Assignment
~ 3100-3000	Medium	C-H Stretch	Aromatic (Pyridine)
~ 2980-2950	Medium	C-H Stretch	Aliphatic (tert-Butyl)
~ 1725-1715	Strong	C=O Stretch	α,β -Unsaturated Ester
~ 1600 & 1500-1400	Medium-Weak	C=C & C=N Stretch	Aromatic Ring (Pyridine)
~ 1300-1000	Strong	C-O Stretch	Ester

- A strong absorption band in the region of 1725-1715 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an α,β -unsaturated ester.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[\[13\]](#)[\[14\]](#)
- The characteristic stretching vibrations of the pyridine ring (C=C and C=N) appear in the 1600-1400 cm⁻¹ region.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- A strong C-O stretching band for the ester is expected in the 1300-1000 cm⁻¹ range.[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z (Predicted)	Relative Abundance	Assignment
179	Moderate	[M] ⁺ (Molecular Ion)
123	High	[M - C ₄ H ₈] ⁺ or [M - 56] ⁺
106	Moderate	[C ₅ H ₄ NCO] ⁺
78	Moderate	[C ₅ H ₄ N] ⁺
57	Very High	[C ₄ H ₉] ⁺ (tert-Butyl cation)

- The molecular ion peak [M]⁺ is expected at m/z 179, corresponding to the molecular weight of **tert-butyl isonicotinate**.[\[2\]](#)[\[19\]](#)
- A major fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to a peak at m/z 123.
- Another significant fragmentation is the cleavage of the C-O bond to form the highly stable tert-butyl carbocation [C₄H₉]⁺ at m/z 57, which is often the base peak.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Fragmentation of the pyridine ring can lead to ions such as [C₅H₄NCO]⁺ (m/z 106) and [C₅H₄N]⁺ (m/z 78).[\[23\]](#)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an organic compound like **tert-butyl isonicotinate**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as its residual peaks should not interfere with the signals of the analyte.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.

- **Data Acquisition:** Transfer the solution to a clean NMR tube. The analysis is performed in an NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses.
- **Data Processing:** The acquired free induction decay (FID) signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

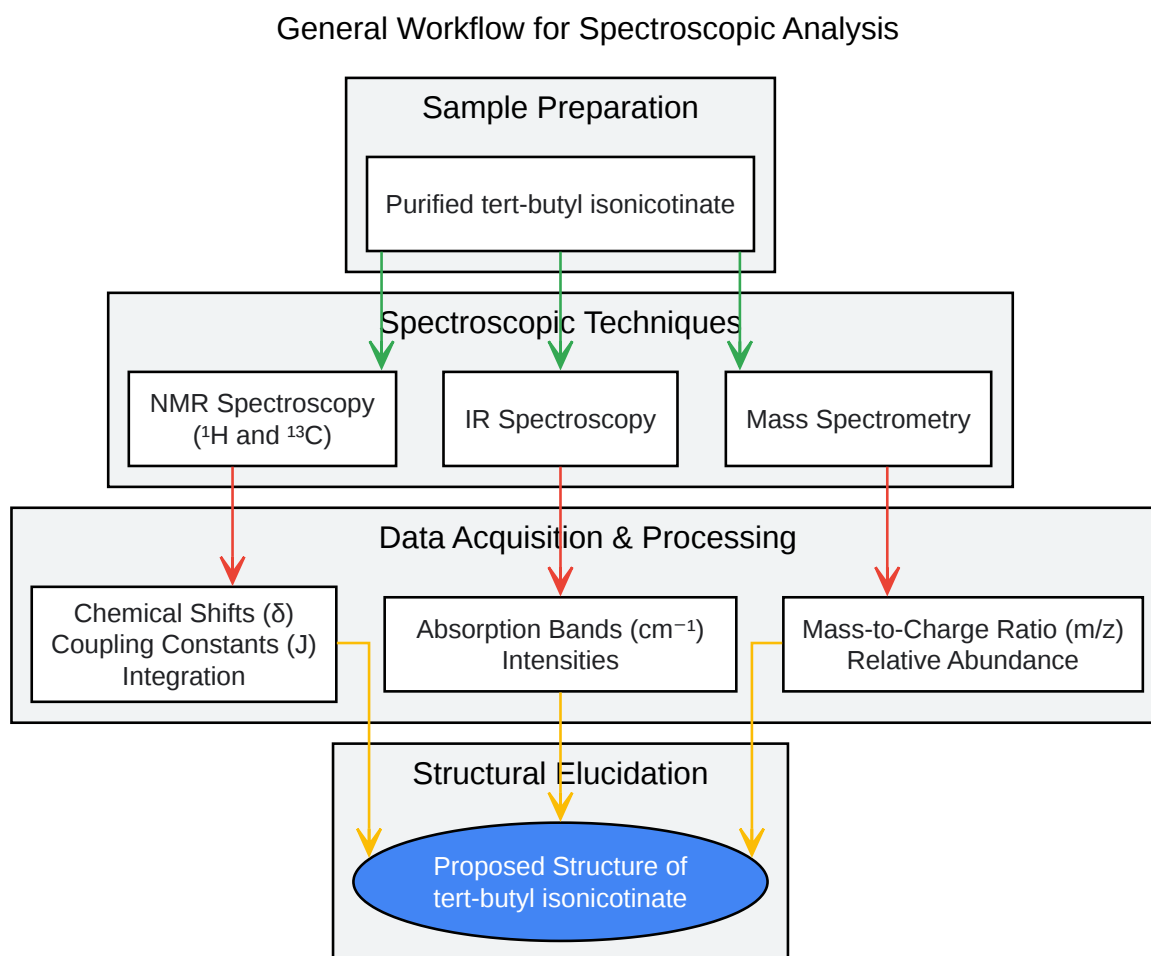
IR Spectroscopy

- **Sample Preparation (Thin Film Method):** If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then evaporated to leave a thin film of the solid.
- **Data Acquisition:** The salt plate with the sample is placed in the sample holder of an FT-IR spectrometer. An infrared beam is passed through the sample.
- **Spectrum Generation:** The instrument records the frequencies at which the infrared radiation is absorbed by the sample, generating a spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** The vaporized molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). EI often causes fragmentation of the molecule.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow



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Caption: A diagram illustrating the workflow of spectroscopic analysis.

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